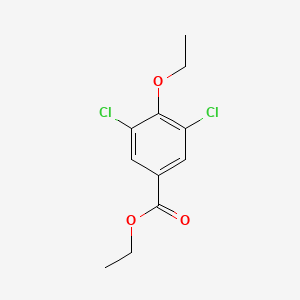

Ethyl 3,5-dichloro-4-ethoxybenzoate

Description

Contextual Significance of Substituted Benzoate (B1203000) Esters in Academic Inquiry

Substituted benzoate esters are a cornerstone of organic chemistry, valued for their wide-ranging applications and versatile reactivity. nih.govtcichemicals.com They are prevalent in pharmaceuticals, agrochemicals, and materials science, often serving as crucial intermediates in the synthesis of more complex molecules. nih.govtcichemicals.com The ester functional group itself can undergo a variety of transformations, including hydrolysis to the corresponding carboxylic acid and reduction to alcohols, making it a valuable synthon for chemists. Furthermore, the substituents on the aromatic ring profoundly influence the molecule's physical and chemical properties, such as solubility, stability, and biological activity. nih.gov Academic research frequently focuses on creating novel substitution patterns to fine-tune these properties for specific applications, from developing new fragrances to designing targeted therapeutic agents. nih.govfluorochem.co.uk

Evolution of Research on Halogenated and Alkoxy-Substituted Aromatic Esters

The investigation of halogenated aromatic compounds has a rich history, initially driven by their use as pesticides and herbicides. bldpharm.com Research has since evolved to harness the unique electronic and steric effects of halogen atoms in organic synthesis. Halogens can act as directing groups in electrophilic aromatic substitution and are key functionalities for cross-coupling reactions, which are fundamental to modern drug discovery and materials science. biosynth.com

Similarly, alkoxy-substituted aromatic compounds, such as those containing an ethoxy group, are of significant interest. The alkoxy group is a strong electron-donating group, which can activate the aromatic ring towards electrophilic substitution and influence the orientation of incoming substituents. nih.gov Research into compounds bearing both halogen and alkoxy groups has led to the development of molecules with tailored electronic properties and biological activities. For instance, the combination of these groups is a common feature in many agricultural chemicals and pharmaceutical intermediates.

Current Research Challenges and Opportunities Pertaining to Ethyl 3,5-dichloro-4-ethoxybenzoate

While the broader class of halogenated and alkoxy-substituted benzoate esters is well-documented, this compound itself is not extensively profiled in publicly accessible research literature. Its commercial availability from specialty chemical suppliers suggests its use as a building block in proprietary industrial research or as a reference standard. nih.govsigmaaldrich.com

The primary challenge, therefore, is the lack of detailed, published studies on its specific reactivity, spectroscopic characterization, and biological properties. This presents a clear opportunity for academic and industrial researchers. A thorough investigation into the synthesis and properties of this compound could uncover novel applications. For example, its structural similarity to known herbicides suggests that it could be a candidate for agrochemical research. Furthermore, a detailed study of its physicochemical properties, such as lipophilicity and reduction potential, could provide valuable data for quantitative structure-activity relationship (QSAR) studies, potentially leading to the design of new bioactive molecules. fluorochem.co.uk

Detailed Research Findings and Physicochemical Properties

Specific research findings on this compound are not widely available in peer-reviewed literature. However, by examining closely related analogues, we can infer its likely chemical characteristics and potential areas of interest.

The most closely related compound with available data is Ethyl 3,5-dichloro-4-methoxybenzoate. Research on this methoxy (B1213986) analogue indicates its utility as a versatile building block in organic synthesis for creating more complex molecules, including pharmaceuticals and agrochemicals. It is also used in biological studies to investigate enzyme inhibition. The primary difference between these two compounds is the substitution of a methoxy group with an ethoxy group. This change is expected to increase the lipophilicity (fat-solubility) and steric bulk of the molecule, which could in turn influence its biological activity and metabolic stability.

Standard synthetic routes to analogous substituted benzoate esters typically involve the Fischer esterification of the corresponding benzoic acid (in this case, 3,5-dichloro-4-ethoxybenzoic acid) with ethanol (B145695) in the presence of an acid catalyst.

Below are the compiled physicochemical properties for this compound.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 40689-34-7 | sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₂Cl₂O₃ | Inferred |

| Molecular Weight | 263.12 g/mol | Inferred |

| IUPAC Name | this compound | nih.gov |

For comparative purposes, the properties of several related compounds are presented in the table below.

Comparison of this compound with Structurally Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences from Target Compound |

|---|---|---|---|

| Ethyl 3,5-dichloro-4-methoxybenzoate | C₁₀H₁₀Cl₂O₃ | 249.09 | Methoxy group instead of ethoxy group. |

| Ethyl 4-ethoxybenzoate | C₁₁H₁₄O₃ | 194.23 | Lacks the two chlorine atoms. bldpharm.com |

| Mthis compound | C₁₀H₁₀Cl₂O₃ | 249.09 | Methyl ester instead of ethyl ester. |

| Ethyl 3-chloro-4-ethoxybenzoate | C₁₁H₁₃ClO₃ | 228.67 | Contains only one chlorine atom at position 3. |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,5-dichloro-4-ethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O3/c1-3-15-10-8(12)5-7(6-9(10)13)11(14)16-4-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAONARMDDWWPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)C(=O)OCC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Synthesis Research

Design and Optimization of Novel Synthetic Routes to Ethyl 3,5-dichloro-4-ethoxybenzoate

The construction of the target molecule can be approached by strategically assembling its three key components: the benzoate (B1203000) ester core, the two chlorine substituents on the aromatic ring, and the ethoxy group. The sequence of these reaction steps is critical and is a primary focus of synthetic design. A common and logical pathway involves the initial synthesis of a substituted benzoic acid precursor, such as 3,5-dichloro-4-hydroxybenzoic acid, followed by etherification and esterification.

The formation of the ethyl ester from a corresponding benzoic acid precursor is a cornerstone of the synthesis. Fischer-Speier esterification is the traditional method, involving the reaction of the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst. Concentrated sulfuric acid is a common catalyst for this type of reaction. tcu.edu The primary role of the catalyst is to protonate the carbonyl oxygen of the benzoic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol. To drive the equilibrium towards the product, the water formed during the reaction is typically removed. google.com

Modern research emphasizes the use of more efficient, reusable, and less corrosive catalysts. google.com These include solid acid catalysts and various metal-based systems.

Solid Acid Catalysts:

Ion-Exchange Resins: Strongly acidic gel-type ion-exchange resins like Amberlyst 15 have been effectively used for the esterification of benzoic acids. google.comdergipark.org.tr They offer the advantage of easy separation from the reaction mixture and potential for recycling. google.com

Modified Clays: Phosphoric acid-modified Montmorillonite (B579905) K-10 clay has been demonstrated as an efficient heterogeneous catalyst for the esterification of aromatic carboxylic acids under solvent-free conditions. ijstr.org

Sulfated Zirconia: Zirconium-based solid acids are also effective. Sulfated zirconia has been used to catalyze the synthesis of methyl palmitate, and other zirconium catalysts fixed on supports like titanium have been employed for producing a series of methyl benzoates. mdpi.com

Metal-Based Catalytic Systems:

High-temperature catalysts based on metals like tin, titanium, and zirconium are alternatives to protonic acids. google.com These are often used as finely divided metals or in the form of their salts, oxides, or soluble organic compounds. google.com For instance, tin(II) compounds, such as tin(II) oxalate, are effective catalysts for the esterification of benzoic acid at temperatures between 160°C and 250°C. google.com

| Catalyst System | Catalyst Type | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Homogeneous Brønsted Acid | Excess alcohol, reflux | Low cost, effective | tcu.edu |

| p-Toluenesulfonic acid (p-TsOH) | Homogeneous Brønsted Acid | Reflux, often with water removal | Solid, easier to handle than H₂SO₄ | google.com |

| Amberlyst 15 | Heterogeneous Solid Acid | 110-150°C | Recyclable, non-corrosive | google.comdergipark.org.tr |

| Zirconium/Titanium Solid Acid | Heterogeneous Lewis/Brønsted Acid | Varies with support | High activity, potential for direct condensation without other acids | mdpi.com |

| Tin(II) Compounds | Homogeneous Lewis Acid | 160-250°C | High temperature activity, easy separation by filtration | google.com |

| Phosphoric Acid Modified Montmorillonite K10 | Heterogeneous Solid Acid | Reflux, solvent-free | Good yields under solvent-free conditions | ijstr.org |

Achieving the specific 3,5-dichloro substitution pattern requires careful selection of the starting material and halogenating agent, leveraging the directing effects of existing functional groups.

A plausible synthetic strategy begins with a precursor like 4-hydroxybenzoic acid. sigmaaldrich.comnih.gov The strongly activating, ortho-, para-directing hydroxyl group facilitates electrophilic substitution at the positions ortho to it (positions 3 and 5). Chlorination using agents like sulfuryl chloride or chlorine gas can yield 3,5-dichloro-4-hydroxybenzoic acid. sigmaaldrich.com Subsequent esterification and etherification would then lead to the final product.

Alternatively, starting with ethyl 4-hydroxybenzoate, direct chlorination could yield ethyl 3,5-dichloro-4-hydroxybenzoate. nih.gov Protecting the carboxylic acid as an ester before chlorination can prevent unwanted side reactions.

Advanced methodologies for selective halogenation are also an area of active research:

Photocatalytic Halogenation: Visible-light-driven reactions have emerged as powerful tools for organic synthesis. mdpi.com Heterogeneous catalysts like Cu-MnO have been used for the halogenation of aromatic C-H bonds with N-halosuccinimides as the halide source. mdpi.com Such methods offer potential for improved regioselectivity and milder reaction conditions.

Catalytic Electrophilic Halogenation: TEMPO (2,2,6,6-tetramethylpiperidine nitroxide) and its derivatives can act as catalysts for the electrophilic halogenation of various aromatics using reagents like N-chlorosuccinimide (NCS). nih.gov These systems can offer high efficiency for challenging chlorinations. nih.gov

The incorporation of the ethoxy group is typically achieved via etherification of a hydroxyl-substituted precursor, most logically ethyl 3,5-dichloro-4-hydroxybenzoate. nih.gov The Williamson ether synthesis is the classic and most direct method for this transformation.

The process involves:

Deprotonation: The phenolic hydroxyl group is deprotonated using a suitable base, such as potassium carbonate, to form a more nucleophilic phenoxide ion.

Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile, attacking an ethylating agent like diethyl sulfate (B86663) or an ethyl halide (e.g., ethyl bromide) in an Sₙ2 reaction to form the ether linkage.

This method is widely used for preparing aryl ethers. For example, the synthesis of ethyl 2-ethoxy-4-methylbenzoate starts with the alkylation of 4-methylsalicylic acid with ethyl bromide. google.com A similar strategy is directly applicable to the synthesis of this compound from its 4-hydroxy- precursor.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient and atom-economical synthetic strategy. nih.govnih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs offer a convergent approach to building highly substituted aromatic systems. researchgate.net

For instance, Ugi-type four-component reactions (Ugi-4CR) are versatile for creating complex scaffolds from an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. nih.gov Research into transition-metal-catalyzed MCRs is expanding the scope of accessible molecular structures, including various benzo-fused heterocycles. rsc.orgacs.org The development of a novel MCR could, in principle, allow for the convergent assembly of the dichlorinated and ethoxy-substituted benzene (B151609) ring in fewer steps than traditional linear syntheses, aligning with the goals of synthetic efficiency.

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying the principles of green chemistry to the synthesis of fine chemicals is of growing importance. nih.gov This involves designing processes that reduce waste, avoid hazardous substances, and improve energy efficiency.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. nih.govresearchgate.net Research has demonstrated the feasibility of conducting key steps in the synthesis of benzoate esters under solvent-free or minimal-solvent conditions.

Solvent-Free Esterification: The esterification of benzoic acids has been successfully carried out using solid acid catalysts like phosphoric acid-modified Montmorillonite K-10 under solvent-free conditions at reflux temperature, achieving high yields. ijstr.org This approach simplifies work-up procedures and eliminates the need for solvent distillation and disposal.

Solvent-Free Catalysis: The development of catalysts that are active without a solvent medium is crucial. For example, novel AuAg/TiO₂ catalysts have been used for the solvent-free oxidation of benzyl (B1604629) alcohol to sodium benzoate, showcasing a green route to benzoate synthesis. rsc.orgrsc.org

Microwave-Assisted Synthesis: Microwave irradiation is an alternative energy source that can accelerate reaction rates and often allows for reactions to be conducted under solvent-free conditions. Protocols for the halogenation of various heterocycles have been developed using greener solvents like ethanol or even no solvent, coupled with microwave heating. researchgate.net One-pot, three-component syntheses of other heterocycles have also been achieved using nanocatalysts in aqueous media or under solvent-free conditions, highlighting a sustainable path for complex molecule synthesis. researchgate.net

Catalyst Development for Enhanced Atom Economy and Efficiency

The pursuit of green and sustainable chemistry has driven significant research into the development of new catalysts that enhance atom economy and efficiency in the synthesis of aromatic esters. A key strategy in this endeavor is the use of catalytic reactions that minimize waste by maximizing the incorporation of reactant atoms into the final product.

Recent advancements have focused on heterogeneous acid catalysts, such as H-Montmorillonite, which have proven effective in the atom-economical synthesis of N-arylamides from isopropenyl esters. nih.govnih.govacs.org These catalysts are inexpensive, readily available, and facilitate the reaction of various isopropenyl esters with even less reactive arylamines to produce high yields of N-arylamides (33 examples, 46–99% yield). nih.govnih.govacs.org The use of such heterogeneous catalysts simplifies product purification and significantly reduces chemical waste. nih.govacs.org While metal-ion-exchanged montmorillonites have also been investigated, they have generally resulted in lower yields compared to H-montmorillonite. nih.gov

Another innovative approach involves the electrochemical synthesis of aromatic esters. acs.org This method utilizes an oxygen reduction reaction (ORR) coupled with electrochemical dechlorination of trichloromethyl compounds to generate acyl chlorides in situ. acs.org These intermediates then undergo a chemical acylation reaction to form the desired aromatic ester. acs.org For instance, the synthesis of methyl 6-chloronicotinate using this cascaded electrochemical-chemical system achieved a high selectivity of 93.2% and a yield of 92.5%. acs.org This process demonstrates excellent cycling stability and has been successfully applied in a flow electrolyzer, highlighting its potential for broader applications in aromatic ester synthesis. acs.org

The development of novel palladium catalysts has also contributed to more efficient ester synthesis. For example, a family of palladium complexes has been shown to efficiently mediate the homologation of benzylic halides to their corresponding methyl esters at low temperatures and modest carbon monoxide pressures. organic-chemistry.org Additionally, the direct oxidation of aryl acetic esters using catalysts like vanadium-pillared montmorillonite with tert-butyl hydroperoxide as the oxidant presents another route to aryl a-keto esters, although it may require prolonged reaction times at elevated temperatures. pku.edu.cn

Table 1: Catalyst Performance in Aromatic Ester and Amide Synthesis

| Catalyst/Method | Reactants | Product Type | Yield (%) | Key Advantages |

| H-Montmorillonite | Isopropenyl esters, Arylamines | N-Arylamides | 46-99 | Inexpensive, Readily available, Facile workup |

| Electrochemical (ORR-coupled) | Trichloromethyl compounds, Alcohols | Aromatic Esters | ~92.5 | High selectivity, Operates at ambient temperature |

| Palladium Complex | Benzylic halides, CO | Methyl Esters | - | Low temperature, Modest pressure |

| Vanadium Pillared Montmorillonite | Arylacetic esters, TBHP | Aryl a-keto Esters | - | Direct oxidation |

Microwave-Assisted and Flow Chemistry Techniques in Aromatic Ester Synthesis

Modern synthetic techniques such as microwave-assisted synthesis and flow chemistry have emerged as powerful tools for the efficient and rapid production of aromatic esters, offering significant advantages over conventional heating methods.

Microwave-Assisted Synthesis:

Microwave irradiation has been demonstrated to dramatically accelerate esterification reactions. For instance, the direct esterification of benzoic acid with various aliphatic alcohols has been successfully carried out in both batch and continuous flow microwave reactors. mdpi.com This method allows for precise temperature control and leads to increased reaction rates, better selectivity, and higher yields. mdpi.com In a study on the synthesis of ethyl-4-fluoro-3-nitro benzoate, a sealed-vessel microwave approach, where a catalytic amount of sulfuric acid was added at specific intervals, overcame equilibrium limitations and resulted in good yields. chemicalbook.com The optimized conditions were found to be a temperature of 130°C with a total irradiation time of 15 minutes. chemicalbook.com

Microwave-assisted synthesis has also been effectively employed in the preparation of more complex molecules, such as amino acid ester substituted benzoic acid amides. nih.gov In cases where standard dicyclohexylcarbodiimide (B1669883) (DCC) coupling reactions produced very poor yields, microwave-assisted DCC coupling significantly improved the yield of the desired amides. nih.gov Furthermore, microwave-assisted enzymatic esterification has been utilized for the production of emollient esters, achieving high conversions in significantly reduced reaction times compared to conventional methods. nih.gov For example, a maximum conversion of 94.5 ± 1.3% for isopropyl palmitate was obtained in just one minute of reaction time under optimized microwave conditions. nih.gov

Flow Chemistry:

Flow chemistry has also been applied to the synthesis of complex molecules like the HIV non-nucleoside reverse transcriptase inhibitor doravirine, where a key aldol (B89426) reaction of an aromatic ester was performed in a continuous manner with a residence time of only 15 seconds, yielding the product in 85%. beilstein-journals.org The selective reduction of esters to aldehydes, a challenging transformation, has also been achieved with high selectivity using diisobutyl-tert-butoxyaluminum hydride in a flow system. scilit.com This demonstrates the potential of flow chemistry to handle reactive intermediates and products. Furthermore, the generation of alkyl sodium reagents in flow for the synthesis of ketones from Weinreb amides has been accomplished, showcasing the versatility of this technique for a range of transformations involving aromatic acid derivatives. acs.org

Synthesis of Structurally Related Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound often starts from commercially available or readily synthesized precursors such as 3,5-dichlorobenzoic acid or 3,5-dichloro-4-hydroxybenzoic acid. These precursors can be subjected to various chemical transformations to introduce different functional groups at the 4-position and to modify the ester group.

One common approach is the esterification of the corresponding carboxylic acid. For example, 3,5-dichloro-4-aminobenzoic acid can be esterified with ethanol in the presence of thionyl chloride to yield ethyl 3,5-dichloro-4-aminobenzoate with a quantitative yield. beilstein-journals.org Similarly, 3,5-dichloro-4-methoxybenzoic acid can be synthesized from 3,5-dichloro-4-hydroxybenzoic acid by reaction with a methylating agent. chemicalbook.com

The synthesis of amide derivatives is another important route to analogs. For instance, dichloroacetyl amides of 3,5-bis(benzylidene)-4-piperidones have been synthesized by reacting the corresponding piperidone with dichloroacetyl chloride. nih.gov More complex amide derivatives can be prepared through coupling reactions. For example, new benzoylthioureido phenyl derivatives have been synthesized, where a substituted benzoyl moiety is linked to a thiourea (B124793) and then to an ethyl benzoate group. nih.gov Specifically, ethyl 4-[3-(4-chlorobenzoyl)thioureido]benzoate was obtained in a 75% yield. nih.gov

Furthermore, the core structure can be incorporated into more complex heterocyclic systems. For example, 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized starting from the corresponding aminophenol and itaconic acid, followed by chlorination. nih.gov These derivatives can be further modified, for instance, by esterification with methanol (B129727) in the presence of sulfuric acid. nih.gov

The following table summarizes the synthesis of some structurally related analogs of this compound.

Table 2: Synthesis of Structurally Related Analogs and Derivatives

| Compound Name | Starting Material(s) | Reagents/Conditions | Yield (%) |

| Ethyl 3,5-dichloro-4-aminobenzoate | 4-Amino-3,5-dichlorobenzoic acid, Ethanol | Thionyl chloride, 60°C, 18 h | Quantitative |

| 3,5-Dichloro-4-methoxybenzoic acid | 3,5-Dichloro-4-hydroxybenzoic acid | Methylating agent | - |

| Ethyl 4-[3-(4-chlorobenzoyl)thioureido]benzoate | - | - | 75 |

| 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid methyl ester | 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | HCl, H₂O₂, Methanol, H₂SO₄ | - |

| 3,5-Dichlorobenzoic acid | 3,5-Dichloroanthranilic acid, Ethanol | Diazotization, 70°C | 92 |

Chemical Reactivity, Transformation, and Mechanistic Elucidation

Electrophilic Aromatic Substitution Reactions on the Dichloro-ethoxybenzoate Core

Electrophilic aromatic substitution (EAS) reactions introduce a new substituent onto an aromatic ring. youtube.com The benzene (B151609) ring of Ethyl 3,5-dichloro-4-ethoxybenzoate is activated by the electron-donating ethoxy group, yet deactivated by the electron-withdrawing chloro and ethyl carboxylate groups. The interplay of these electronic effects, along with steric hindrance from the two chlorine atoms ortho to the para-ethoxy group, dictates the regioselectivity and feasibility of EAS reactions.

Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.com For the title compound, the directing effects of the substituents are crucial. The ethoxy group is an ortho, para-director, while the chloro and ethyl carboxylate groups are meta-directors. Given the existing substitution pattern, the only available position for substitution is at the C2 and C6 positions, which are ortho to the ester and meta to the ethoxy group.

| Reaction Type | Typical Reagents | Expected Product | Notes |

| Nitration | HNO₃, H₂SO₄ | Ethyl 3,5-dichloro-2-nitro-4-ethoxybenzoate | The strong electron-withdrawing nature of the nitro group further deactivates the ring, making subsequent substitutions challenging. |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Ethyl 3,5-dichloro-2-bromo-4-ethoxybenzoate or Ethyl 2,3,5-trichloro-4-ethoxybenzoate | The reaction is driven by the formation of a more electrophilic halogen species catalyzed by a Lewis acid. lumenlearning.com |

| Sulfonation | SO₃, H₂SO₄ | Ethyl 3,5-dichloro-4-ethoxy-2-sulfobenzoate | This reaction is often reversible. libretexts.org |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Not typically feasible | The aromatic ring is highly deactivated by the two chlorine atoms and the ester group, making it unreactive towards traditional Friedel-Crafts alkylation conditions. |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Not typically feasible | Similar to alkylation, the deactivated ring is not nucleophilic enough to attack the acylium ion. |

Nucleophilic Acyl Substitution and Ester Hydrolysis Mechanisms

The ester functionality of this compound is susceptible to nucleophilic acyl substitution reactions. A key example is hydrolysis, which can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification):

Saponification is the hydrolysis of an ester under basic conditions, typically using a strong base like sodium hydroxide (B78521) (NaOH). operachem.com The reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. operachem.com

The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group. The ethoxide, a strong base, then deprotonates the newly formed carboxylic acid. chegg.com

For this compound, the reaction proceeds as follows:

Step 1: Nucleophilic attack of hydroxide.

Step 2: Formation of the tetrahedral intermediate.

Step 3: Elimination of the ethoxide leaving group to form 3,5-dichloro-4-ethoxybenzoic acid.

Step 4: Acid-base reaction between the carboxylic acid and ethoxide to form the sodium salt of the carboxylic acid and ethanol (B145695). doubtnut.com

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following proton transfer and elimination of ethanol, the carboxylic acid is formed. This reaction is reversible.

Reductive and Oxidative Transformations of the Compound

The functional groups of this compound can undergo both reduction and oxidation.

Reduction:

The ester group can be reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon.

| Functional Group | Reducing Agent | Product |

| Ethyl ester | Lithium aluminum hydride (LiAlH₄) | (3,5-dichloro-4-ethoxyphenyl)methanol |

Reduction of the aryl chlorides is more challenging and typically requires more specialized conditions, such as catalytic hydrogenation at high pressure and temperature or the use of specific metal catalysts.

Oxidation:

The ethoxy group on the benzene ring could potentially be oxidized under harsh conditions, though this is generally not a selective transformation. More commonly, oxidative processes might target other parts of a more complex molecule containing this moiety.

Cross-Coupling Reactions and Aryl Functionalization Strategies

The two chlorine atoms on the aromatic ring provide handles for further functionalization through various cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org While aryl chlorides are known to be less reactive than aryl bromides or iodides, advancements in catalyst design, particularly the use of electron-rich and bulky phosphine (B1218219) ligands, have enabled the efficient coupling of aryl chlorides. acs.orgnih.govresearchgate.net

A potential Suzuki-Miyaura reaction involving this compound would couple an aryl or vinyl boronic acid at one or both of the chloro-substituted positions. The general catalytic cycle involves oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. acs.org

Buchwald-Hartwig Amination:

This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. Similar to the Suzuki-Miyaura coupling, specialized ligand systems are often required for the efficient coupling of aryl chlorides. This reaction could be used to introduce primary or secondary amine functionalities at the C3 and/or C5 positions of the benzoate (B1203000) ring.

Other Cross-Coupling Reactions:

Other cross-coupling reactions, such as the Heck reaction (coupling with an alkene), Sonogashira coupling (coupling with a terminal alkyne), and Stille coupling (coupling with an organotin compound), could also be employed for the functionalization of the dichloro-benzoate core, provided appropriate catalytic systems are utilized.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd(OAc)₂, phosphine ligand | C-C |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, phosphine ligand | C-N |

| Heck | Alkene | Pd(OAc)₂, phosphine ligand | C-C |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | C-C (alkyne) |

| Stille | Organotin compound | Pd(PPh₃)₄ | C-C |

Exploration of Elimination Reactions and Rearrangements

Elimination reactions are less common for a stable aromatic compound like this compound under typical conditions. The aromatic ring's stability disfavors reactions that would disrupt its π-system. Similarly, rearrangements of the core dichlorinated ethoxybenzoate structure are not readily observed due to its inherent stability.

However, under specific and often harsh conditions, such as high temperatures or in the presence of very strong bases, elimination or rearrangement pathways could potentially be accessed, though these are not standard transformations for this class of compounds.

Kinetic and Thermodynamic Studies of Key Transformations

The rates and equilibrium positions of the reactions discussed are governed by kinetic and thermodynamic principles, respectively.

Kinetics:

The study of reaction rates, or kinetics, provides insight into the mechanism of a reaction. For instance, in the saponification of this compound, the rate of reaction would be dependent on the concentrations of both the ester and the hydroxide ion. The presence of the electron-withdrawing chlorine atoms would likely increase the electrophilicity of the carbonyl carbon, potentially leading to a faster rate of nucleophilic attack compared to an unsubstituted ethyl benzoate. However, steric hindrance from the ortho-chlorine atoms could counteract this electronic effect. A detailed kinetic study would be required to quantify these competing influences.

Thermodynamics:

Thermodynamics deals with the energy changes that occur during a chemical reaction. youtube.com The Gibbs free energy change (ΔG) of a reaction determines its spontaneity. youtube.com A negative ΔG indicates a spontaneous reaction, while a positive ΔG indicates a non-spontaneous reaction. youtube.com

For the hydrolysis of this compound, the equilibrium position is influenced by the relative stabilities of the reactants and products. The saponification reaction is thermodynamically favorable due to the formation of a stable carboxylate salt. operachem.com

Computational Chemistry and Theoretical Investigations

Reaction Pathway Modeling and Transition State Characterization

This lack of specific research highlights a potential area for future investigation within the field of computational chemistry.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Related Scaffolds

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are pivotal computational tools in modern medicinal chemistry and agrochemistry. These methods aim to establish a mathematical or geometrical relationship between the chemical structure of a series of compounds and their biological activity. For scaffolds related to Ethyl 3,5-dichloro-4-ethoxybenzoate, such as other substituted benzoic acids and their esters, these techniques have been instrumental in elucidating the key structural features that govern their activity as herbicides, fungicides, and antimicrobials.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. These properties, often referred to as molecular descriptors, can be broadly categorized into electronic, steric, and hydrophobic parameters. For benzoic acid derivatives, a classic example of electronic descriptors is the Hammett substitution constant (σ), which is derived from the dissociation constants of substituted benzoic acids and quantifies the electron-donating or electron-withdrawing nature of a substituent.

Research Findings from QSAR Studies

Numerous QSAR studies on benzoic acid derivatives have highlighted the importance of lipophilicity (often quantified as logP, the logarithm of the octanol-water partition coefficient) and electronic effects (such as pKa) in determining their biological activity.

The following table is a representative example of a QSAR dataset for substituted benzoic acids, illustrating the types of data used to build such models. The activity is expressed as pEC50, the negative logarithm of the concentration that causes a 50% effect.

| Compound (Substituent on Benzoic Acid) | pEC50 (Vibrio fischeri) | logP | pKa |

| 4-Chlorobenzoic acid | 3.50 | 2.65 | 3.98 |

| 4-Bromobenzoic acid | 3.65 | 2.80 | 3.97 |

| 4-Fluorobenzoic acid | 3.20 | 2.15 | 4.14 |

| 4-Aminobenzoic acid | 2.80 | 0.81 | 4.92 |

| 3,5-Dichlorobenzoic acid | 4.10 | 3.51 | 3.37 |

| 4-Ethoxybenzoic acid | 3.45 | 2.88 | 4.53 |

Note: The data in this table are representative and derived from findings in the cited literature for illustrative purposes. researchgate.netnih.govcapes.gov.br

In the context of antifungal activity, QSAR studies on p-hydroxy and p-amino benzoic acid derivatives have identified key molecular descriptors governing their efficacy. For a series of p-hydroxy benzoic acid derivatives, the antimicrobial activity was found to be correlated with the valence first-order molecular connectivity index (¹χᵛ), Kier's alpha first-order shape index (κα1), and the Balaban topological index (J). For p-amino benzoic acid derivatives, electronic parameters such as the total energy (Te) and the energy of the lowest unoccupied molecular orbital (LUMO) were dominant in explaining their antimicrobial activity.

Pharmacophore Modeling Insights

Pharmacophore modeling, on the other hand, focuses on the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

For scaffolds related to benzoic acid, particularly those with herbicidal activity as auxin mimics, pharmacophore models have been developed to understand their interaction with auxin receptors like the TIR1 family of proteins. nih.gov These models often reveal the necessity of a carboxylic acid group (or a bioisostere) and a specific spatial arrangement of hydrophobic and/or aromatic moieties. The distances and angles between these features are critical for optimal binding to the receptor pocket.

A general pharmacophore model for auxin-like herbicides based on a benzoic acid scaffold would typically include:

An aromatic ring, providing a hydrophobic interaction platform.

A carboxylic acid group (or an ester that can be hydrolyzed to the acid), which acts as a key hydrogen bonding and ionic interaction site.

Specific substitution patterns on the aromatic ring that define the shape and electronic properties of the molecule, influencing its fit within the receptor and its metabolic stability.

The integration of QSAR and pharmacophore modeling provides a powerful approach for the rational design of new, more potent, and selective molecules based on the benzoic acid scaffold. QSAR models can predict the activity of virtual compounds, while pharmacophore models can guide the design of molecules with the correct three-dimensional features for target interaction.

Applications in Advanced Materials Science and Engineering

Incorporation of Ethyl 3,5-dichloro-4-ethoxybenzoate into Polymer Architectures

The structure of this compound allows for its potential integration into polymer structures, either as a monomer unit within the main chain or as a pendant group. The ester linkage can be chemically modified, for instance, through transesterification or hydrolysis followed by conversion to a more reactive functional group (e.g., an acid chloride or an amine), enabling its participation in polymerization reactions.

The incorporation of such a dichlorinated aromatic unit can significantly influence the final properties of a polymer. The presence of chlorine atoms is known to enhance flame retardancy, increase thermal stability, and modify the refractive index of materials. The rigid phenyl ring can contribute to a higher glass transition temperature (Tg), improving the dimensional stability of the polymer at elevated temperatures.

While specific examples for this compound are not extensively documented, the principle of using substituted benzoates is established. For example, benzoic acid and sodium benzoate (B1203000) have been incorporated into silicone coatings to act as antimicrobial agents that leach out over time. researchgate.netkfupm.edu.sa In a different context, sodium benzoate is used as a nucleating agent in polypropylene (B1209903) films, where it increases crystallinity and reduces shrinkage, demonstrating how benzoate structures can modify bulk polymer properties. google.comadeka-pa.eu The incorporation of various substituted heterocyclic units, which share some structural similarities with functionalized benzoates, has been shown to greatly influence the properties of conjugated polymers for applications in electronics. mit.edu

Table 1: Potential Effects of Incorporating the 3,5-dichloro-4-ethoxybenzoate Moiety into Polymers

| Polymer Property | Potential Influence of the Benzoate Moiety | Rationale |

|---|---|---|

| Thermal Stability | Increase | The aromatic ring and C-Cl bonds are thermally stable. |

| Flame Retardancy | Enhance | Halogenated compounds can act as flame retardants. |

| Refractive Index | Increase | The presence of heavy atoms like chlorine typically raises the refractive index. |

| Glass Transition (Tg) | Increase | The rigid aromatic core restricts chain mobility. |

| Solubility | Modified | The ethoxy and ester groups can enhance solubility in organic solvents, while the chlorinated ring affects polarity. |

Design and Synthesis of Functional Materials Incorporating the Benzoate Scaffold (e.g., liquid crystals, organic semiconductors)

The rigid, rod-like shape and anisotropic nature of molecules containing a benzoate scaffold are key characteristics for the design of liquid crystals. tcichemicals.com Thermotropic liquid crystals, which exhibit phase transitions upon temperature changes, often consist of a rigid core with flexible terminal groups. tcichemicals.com The 3,5-dichloro-4-ethoxybenzoate structure provides this necessary rigid core. The ethoxy and ethyl ester groups serve as flexible tails, and their length and composition can be synthetically modified to tune the mesophase properties (e.g., nematic, smectic phases) and the temperature range of liquid crystalline behavior.

Computational studies on azoxybenzene-based liquid crystals, such as ethyl-p-azoxybenzoate, have demonstrated that the nature of terminal groups and their linkages are critical in defining the material's properties. scholarsresearchlibrary.comscipublications.com By analogy, the dichlorinated core of this compound could be a building block for new liquid crystalline materials. The chlorine atoms would likely enhance intermolecular interactions and influence the dielectric anisotropy, a key parameter for display applications.

In the field of organic semiconductors, the electron-withdrawing nature of the chlorine atoms and the carbonyl group, combined with the electron-donating character of the ethoxy group, creates a push-pull electronic structure. This can be exploited to tune the HOMO and LUMO energy levels of the molecule. By incorporating this benzoate scaffold into larger conjugated systems, it is conceivable to design materials with specific charge-transport properties suitable for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Supramolecular Assembly and Crystal Engineering of Derivatives

Crystal engineering relies on the predictable control of intermolecular interactions to build solid-state architectures with desired properties. The functional groups on this compound provide several handles for directing supramolecular assembly.

Halogen Bonding: The chlorine atoms on the benzene (B151609) ring can act as halogen bond donors, forming directional interactions with Lewis basic sites (e.g., nitrogen atoms, carbonyl oxygens) on adjacent molecules. This has become a powerful tool for constructing complex, self-assembled networks. rsc.org

Hydrogen Bonding: While the parent molecule lacks strong hydrogen bond donors, its derivatives (e.g., after hydrolysis of the ester to a carboxylic acid) could form robust hydrogen-bonded synthons.

π-π Stacking: The electron-deficient nature of the dichlorinated aromatic ring can promote π-π stacking interactions with electron-rich aromatic systems.

These non-covalent interactions can be used to guide the formation of specific crystal packing motifs, which in turn govern the bulk properties of the material, such as solubility, melting point, and even optical properties. Supramolecular assemblies can also be used to create nanoreactors for photocatalytic reactions, such as dehalogenation. nih.gov

Table 2: Intermolecular Interactions for Supramolecular Assembly

| Interaction Type | Participating Groups on Scaffold | Potential for Directional Control |

|---|---|---|

| Halogen Bonding | 3,5-Dichloro substituents | High |

| Dipole-Dipole | Ester carbonyl, C-Cl, C-O bonds | Moderate |

| π-π Stacking | Dichlorinated benzene ring | Moderate to High |

| van der Waals | Ethyl and ethoxy chains | Low |

Role as an Intermediate in the Synthesis of Specialty Chemicals for Material Applications

One of the most immediate and practical applications of this compound is its role as a chemical intermediate. bldpharm.com Its structure serves as a pre-functionalized building block, saving synthetic steps in the creation of more complex target molecules. The ester group can be readily converted into other functionalities, such as amides, hydrazides, or a carboxylic acid, which can then undergo further reactions.

For material applications, this compound could be a precursor for:

Specialty Dyes and Pigments: The chlorinated aromatic core can be part of a chromophore, with the substituents helping to tune the color and improve stability (e.g., lightfastness).

Agrochemicals: While not strictly a "material" in the engineering sense, the synthesis of advanced agrochemicals often involves similar halogenated aromatic intermediates.

Pharmaceutical Intermediates: The synthesis of biologically active molecules sometimes shares intermediates with materials chemistry. For instance, related amino-ethoxy-benzoate esters are used as precursors for pharmaceutical agents.

The versatility of the ethyl ester group, combined with the specific substitution on the aromatic ring, makes this compound a valuable starting point for a range of specialty chemicals.

Biological Activity Research at the Molecular and Mechanistic Level in Vitro/in Silico Focus

Enzyme Inhibition Studies and Ligand-Target Binding Mechanisms

There is no available research data on the inhibitory effects of Ethyl 3,5-dichloro-4-ethoxybenzoate on any specific enzymes. Consequently, information regarding its potential ligand-target binding mechanisms, such as the nature of the binding affinity, kinetics, or the specific amino acid residues involved in the interaction, remains uncharacterized.

Investigation of Molecular Interactions via Docking Studies

No molecular docking studies for this compound have been published. Such studies are crucial for predicting the binding orientation and affinity of a ligand to a target protein, and this information is currently absent for this compound.

Structure-Activity Relationship (SAR) Derivation for Potential Biological Targets

Due to the absence of biological activity data, no structure-activity relationship (SAR) studies have been conducted for this compound. SAR studies are essential for understanding how the chemical structure of a molecule influences its biological activity and for the rational design of more potent and selective analogs.

Mechanistic Studies on Cellular Pathway Modulation

There is a lack of research on the effects of this compound on cellular pathways. Therefore, its potential to influence cellular processes such as proliferation, apoptosis, or inflammation has not been determined.

Environmental Fate, Degradation Pathways, and Biotransformation

Abiotic Degradation Mechanisms in Environmental Compartments (e.g., hydrolysis, photolysis)

Abiotic degradation involves the breakdown of a chemical through non-biological processes. For Ethyl 3,5-dichloro-4-ethoxybenzoate, the primary abiotic degradation mechanisms of concern are hydrolysis and photolysis.

Hydrolysis: As an ester, this compound is susceptible to hydrolysis, a chemical reaction with water that would cleave the ester bond. This process would result in the formation of 3,5-dichloro-4-ethoxybenzoic acid and ethanol (B145695). The rate of hydrolysis is highly dependent on the pH of the surrounding environment. While specific experimental data for this compound is not readily available, the hydrolysis of esters is generally catalyzed by acids and, more significantly, by bases. Therefore, it is anticipated that the rate of hydrolysis would be faster in alkaline conditions (higher pH) compared to neutral or acidic conditions.

Photolysis: Photolysis is the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. The aromatic ring in this compound can absorb UV light, which may lead to its photochemical degradation. The presence of chlorine and ethoxy substituents on the benzene (B151609) ring can influence the rate and pathway of photolysis. Photodegradation in the environment can occur directly, through the absorption of light by the compound itself, or indirectly, through reactions with photochemically generated reactive species in the water or atmosphere, such as hydroxyl radicals.

Biotic Degradation Pathways: Microbial Metabolism and Enzyme-Mediated Transformations

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is often the most significant pathway for the removal of organic contaminants from the environment.

The microbial metabolism of this compound is expected to proceed through a series of enzymatic reactions. Based on studies of similar chlorinated aromatic compounds, a likely degradation pathway can be proposed nih.gov:

Initial Hydrolysis: The first step is likely the cleavage of the ester linkage by microbial esterase enzymes, yielding 3,5-dichloro-4-ethoxybenzoic acid and ethanol . The ethanol produced is readily biodegradable.

Ether Cleavage: The ethoxy group (-OCH2CH3) attached to the benzene ring may then be cleaved by etherase enzymes, a process known as O-dealkylation. This would result in the formation of Ethyl 3,5-dichloro-4-hydroxybenzoate .

Aromatic Ring Dioxygenation: The resulting chlorinated aromatic ring can be attacked by dioxygenase enzymes. These enzymes incorporate two oxygen atoms into the aromatic ring, leading to the formation of a dihydroxylated intermediate (a catechol derivative). For instance, studies on the metabolism of 3,5-dichlorobenzoate have shown the involvement of benzoate (B1203000) 1,2-dioxygenase nih.gov.

Ring Cleavage: The catechol intermediate is then susceptible to ring cleavage by other dioxygenase enzymes, breaking open the aromatic ring and forming aliphatic products nih.gov.

Further Degradation: These aliphatic intermediates are then further metabolized by the microorganisms, ultimately leading to the complete mineralization of the compound into carbon dioxide, water, and chloride ions.

The presence of two chlorine atoms on the benzene ring can make the compound more resistant to biodegradation compared to its non-chlorinated analogue. However, various microbial species have been shown to be capable of degrading chlorinated aromatic compounds nih.gov. For example, a Pseudomonas species has been isolated that can utilize 3,5-dichlorobenzoate as its sole source of carbon and energy nih.gov.

Identification and Analysis of Environmental Metabolites and Transformation Products

The elucidation of degradation pathways relies on the identification of intermediate metabolites. While specific studies on this compound are limited, the expected transformation products can be predicted based on the degradation pathways described above.

A summary of potential metabolites is provided in the table below.

| Parent Compound | Predicted Transformation Product | Degradation Pathway |

| This compound | 3,5-dichloro-4-ethoxybenzoic acid | Hydrolysis (Abiotic/Biotic) |

| This compound | Ethanol | Hydrolysis (Abiotic/Biotic) |

| 3,5-dichloro-4-ethoxybenzoic acid | Ethyl 3,5-dichloro-4-hydroxybenzoate | O-dealkylation (Biotic) |

| Ethyl 3,5-dichloro-4-hydroxybenzoate | Dichlorinated catechol derivative | Dioxygenation (Biotic) |

| Dichlorinated catechol derivative | Aliphatic ring-cleavage products | Ring Cleavage (Biotic) |

The analysis of these compounds in environmental samples would typically be carried out using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). These methods allow for the separation, identification, and quantification of the parent compound and its various transformation products.

Persistence and Mobility Studies in Various Environmental Matrices

The persistence of a chemical is a measure of how long it remains in the environment before being broken down. The mobility of a chemical refers to its ability to move within and between environmental compartments (soil, water, air).

Persistence: The persistence of this compound in the environment will be a function of the rates of the abiotic and biotic degradation processes. The presence of chlorine atoms is known to generally increase the environmental persistence of aromatic compounds. The half-life of the compound in soil and water would be a key indicator of its persistence. While specific half-life data for this compound is not available, persistent organic substances are generally defined as having a half-life of more than 40-60 days in freshwater and more than 120-180 days in soil and freshwater sediment nih.gov.

Mobility: The mobility of this compound in the environment is largely governed by its partitioning behavior between water and organic carbon in soil and sediment. This is often estimated using the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

A high Kow value suggests that the compound is lipophilic ("fat-loving") and will tend to adsorb to organic matter in soil and sediment, reducing its mobility in water.

The Koc value provides a more direct measure of the tendency of a substance to partition between soil or sediment and water. A higher Koc value indicates stronger adsorption and lower mobility.

While experimental values for this compound are not readily found, its chemical structure suggests a moderate to high potential for adsorption to soil and sediment, which would limit its mobility in aquatic systems. However, if it does not degrade rapidly, even slow transport through soil could eventually lead to groundwater contamination nih.gov.

Advanced Analytical Methodologies for Compound Characterization and Research Applications

Chromatographic Separations and Purity Profiling in Complex Matrices

In the synthesis of Ethyl 3,5-dichloro-4-ethoxybenzoate, the final product is often present in a complex mixture containing unreacted starting materials, by-products, and residual solvents. Chromatographic techniques are indispensable for separating the target compound and assessing its purity.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) would be a primary tool. A reversed-phase HPLC method, likely employing a C18 or similar hydrophobic stationary phase, would be developed. The mobile phase would typically consist of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The UV detector would monitor the elution of compounds, and the mass spectrometer would provide mass-to-charge ratio (m/z) information for each eluting peak, confirming the identity of this compound and helping to identify impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. Given the structure of this compound, it is likely amenable to GC analysis. A capillary column with a non-polar or medium-polarity stationary phase would be used to separate the components of the reaction mixture based on their boiling points and interactions with the column. The mass spectrometer would then fragment the eluted molecules, producing a characteristic fragmentation pattern that serves as a "fingerprint" for identification.

The data obtained from these techniques would be used to generate a purity profile, quantifying the amount of this compound relative to any detected impurities.

Advanced Spectroscopic Methods for Structural Elucidation of Novel Derivatives and Reaction Intermediates

To unambiguously determine the structure of this compound and any novel derivatives or reaction intermediates, a suite of advanced spectroscopic methods is essential.

2D Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the connectivity of atoms within a molecule. While standard 1D ¹H and ¹³C NMR provide information about the chemical environment of individual nuclei, 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal correlations between different nuclei. For this compound, these experiments would confirm the substitution pattern on the benzene (B151609) ring and the connectivity of the ethoxy and ethyl ester groups.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact elemental composition of a molecule. By measuring the m/z with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This is particularly important for confirming the identity of a newly synthesized compound or an unknown impurity.

Development of Specialized Sensors for Detection in Research Contexts

While there is no specific information available on sensors developed for this compound, the development of such sensors would likely be based on principles of molecular recognition. This could involve creating a sensor surface with complementary chemical functionalities that can selectively bind to the target molecule. Techniques such as surface plasmon resonance (SPR), quartz crystal microbalance (QCM), or electrochemical methods could be employed to transduce the binding event into a measurable signal. The development of such a sensor would be a specialized research endeavor, likely driven by a specific need to monitor the compound in a particular environment.

Future Directions and Emerging Research Frontiers

Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Designing Novel Derivatives: AI algorithms can analyze the structure of Ethyl 3,5-dichloro-4-ethoxybenzoate and suggest modifications to enhance its properties for specific applications. This could lead to the creation of new molecules with improved efficacy in medicinal chemistry or agrochemical formulations.

Optimizing Synthesis: Machine learning models can be trained on vast datasets of chemical reactions to predict the optimal conditions for synthesizing this compound and its derivatives. pharmaphorum.com This can lead to higher yields, reduced reaction times, and more sustainable manufacturing processes. uwlax.edu Computer-Aided Synthesis Planning (CASP) tools, driven by AI, can help chemists devise the most efficient synthetic pathways. chemical.aiacs.org

Exploration of New Synthetic Methodologies and Catalytic Systems

The development of novel synthetic methods is a continuous pursuit in chemistry. For this compound, research is likely to focus on:

Greener Synthesis Routes: There is a growing emphasis on "green chemistry," which aims to reduce the environmental impact of chemical processes. oup.comrsc.org Future research may explore the use of more environmentally friendly solvents, catalysts, and reaction conditions for the synthesis of this compound. oup.comresearchgate.net Microwave-assisted synthesis is one such method that has shown promise for producing esters like ethyl benzoate (B1203000) with high yields and shorter reaction times. uwlax.edu

Advanced Catalytic Systems: The discovery of new and more efficient catalysts is crucial for improving the synthesis of this compound. This could involve the use of novel metal-based catalysts or even biocatalysts (enzymes) to achieve higher selectivity and yields under milder conditions.

A common method for synthesizing benzoate esters is through Fischer esterification, where a benzoic acid derivative reacts with an alcohol in the presence of an acid catalyst. youtube.comyoutube.com

Interdisciplinary Research Synergies with Materials Science and Chemical Biology

The future of chemical research lies in interdisciplinary collaboration. colorado.eduucsb.eduucsb.edu The properties of this compound make it a candidate for exploration in conjunction with other fields:

Materials Science: This compound could serve as a building block or intermediate for the synthesis of new materials with unique properties. biosynth.com Its aromatic and halogenated structure might be leveraged in the development of polymers, liquid crystals, or other functional materials. birmingham.ac.uk

Chemical Biology: The interaction of small molecules with biological systems is a key area of study. labmanager.com Researchers may investigate how this compound and its derivatives interact with proteins, enzymes, and other biological targets. This could uncover new therapeutic applications or provide tools for studying biological processes. nih.gov

Sustainable Production and Lifecycle Assessment in Academic Research

Sustainability is a critical consideration in modern chemical research and manufacturing. researchgate.netelsevier.com For this compound, this entails:

Lifecycle Assessment: A comprehensive analysis of the environmental impact of this compound, from its synthesis to its disposal, will be crucial. This "cradle-to-grave" assessment helps identify areas for improvement in sustainability.

Sustainable Production Methods: Academic research will likely focus on developing manufacturing processes for this compound that are more energy-efficient, generate less waste, and utilize renewable resources where possible. sciencedaily.com This aligns with the broader goals of green chemistry to create a more sustainable chemical industry. oup.comresearchgate.net

Q & A

Q. What are the standard synthetic routes for Ethyl 3,5-dichloro-4-ethoxybenzoate, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves esterification of 3,5-dichloro-4-ethoxybenzoic acid with ethanol. A two-step approach is recommended:

Hydrolysis of Methyl Ester Precursor : Start with methyl 4-ethoxy-3,5-dichlorobenzoate (a common precursor). Hydrolyze it using NaOH in a methanol/water mixture (10:1 v/v) under reflux for 2–4 hours. This yields the free acid .

Esterification : React the acid with ethanol in the presence of catalytic sulfuric acid (H₂SO₄) or dicyclohexylcarbodiimide (DCC). Reflux for 6–12 hours, followed by distillation under reduced pressure. Crystallize the product using a water-ethanol mixture (1:3) to achieve ~65–75% yield .

Optimization Tips :

- Use anhydrous ethanol to minimize side reactions.

- Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3).

- Increase yield by slow cooling during crystallization.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR :

- ¹H NMR (CDCl₃) : Expect signals at δ 8.12 ppm (2H, s, aromatic protons), δ 4.28 ppm (2H, q, -OCH₂CH₃), and δ 1.57 ppm (3H, t, -CH₃) .

- ¹³C NMR : Peaks at δ 169.6 ppm (ester carbonyl), δ 156.3 ppm (ether oxygen-substituted aromatic carbon), and δ 15.5 ppm (ethyl CH₃) .

- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch), 1200–1250 cm⁻¹ (C-O ester), and 750 cm⁻¹ (C-Cl) .

- Mass Spectrometry (MS) : Molecular ion [M−H]⁻ at m/z 232.97 (C₉H₇O₃Cl₂) with 100% relative abundance .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity or electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations can model:

- Electrophilic Reactivity : Calculate Fukui indices to identify reactive sites for substitution. The chlorine atoms at positions 3 and 5 exhibit high electrophilicity due to electron-withdrawing effects .

- Solubility and Stability : Use COSMO-RS to predict solubility in organic solvents (e.g., DMSO, ethanol). The ethoxy group enhances solubility compared to non-ether analogs .

- Critical Parameters :

- Basis set: B3LYP/6-311++G(d,p) for accurate geometry optimization.

- Solvent effects: Include PCM (Polarizable Continuum Model) for reaction simulations in ethanol .

Q. What strategies resolve contradictions in crystallographic data for this compound?

Methodological Answer: If X-ray data shows twinning or disorder:

Refinement with SHELXL : Use the TWIN command to handle twinning and SIMU/RIGU restraints for flexible ethoxy groups .

Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check for voids using SQUEEZE .

Contradiction Analysis : Compare experimental bond lengths/angles with DFT-optimized structures. Discrepancies >0.02 Å may indicate data collection artifacts (e.g., crystal decay) .

Q. How do substituents (Cl, OEt) influence the compound’s stability under acidic or basic conditions?

Methodological Answer:

- Acidic Conditions : The ethoxy group (-OEt) is susceptible to hydrolysis via SN1/SN2 mechanisms. Use ¹H NMR to monitor degradation: disappearance of δ 4.28 ppm (-OCH₂CH₃) indicates cleavage .

- Basic Conditions : Chlorine atoms stabilize the aromatic ring against nucleophilic attack. Conduct kinetic studies (UV-Vis or HPLC) in NaOH/ethanol to measure degradation rates. Half-life increases with Cl’s electron-withdrawing effects .

Q. What chromatographic methods are suitable for purity analysis, and how can co-eluting impurities be resolved?

Methodological Answer:

- HPLC : Use a C18 column (4.6 × 250 mm) with a mobile phase of acetonitrile:water (70:30) at 1.0 mL/min. Retention time: ~8.2 minutes .

- GC-MS : For volatile impurities, employ a DB-5 column (30 m × 0.25 mm) with He carrier gas. Monitor for methyl ester byproducts (m/z 217.0) .

- Resolution Tips :

- Adjust pH to 2.5 (with 0.1% TFA) to improve peak shape.

- Use gradient elution (50% → 90% acetonitrile over 20 min) for complex mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.